molecular formula C21H25N3O3 B5293655 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No.: B5293655
M. Wt: 367.4 g/mol
InChI Key: WJLDLXUJDQMYCD-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, an acetyl group, and a methoxy-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzamide: The acetylated piperazine is coupled with 2-methoxy-3-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) or sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.

    Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzamide moiety can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-phenylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
  • N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

Uniqueness

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy group and the acetylated piperazine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-7-6-8-17(20(15)27-3)21(26)22-18-9-4-5-10-19(18)24-13-11-23(12-14-24)16(2)25/h4-10H,11-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLDLXUJDQMYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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